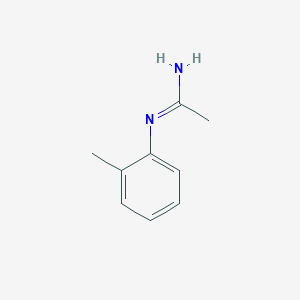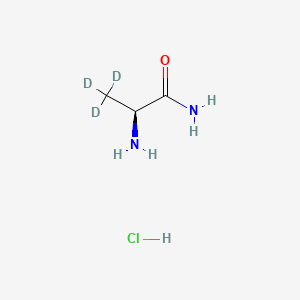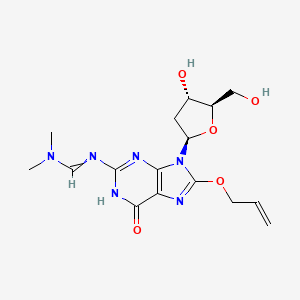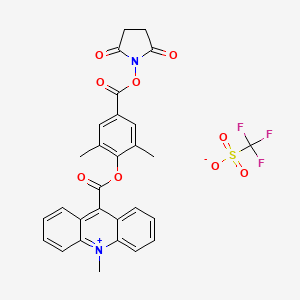
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two carboxamide groups, each linked to a 2-hydroxy-1,2-diphenylethyl moiety. The presence of multiple functional groups makes it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-hydroxy-1,2-diphenylethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzophenone derivatives, while reduction of the carboxamide groups may produce primary amines .
Aplicaciones Científicas De Investigación
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its carboxamide and hydroxyl groups, forming stable coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- 2,6-bis(2-benzimidazolyl)pyridine
- 2,6-bis(pyridine-2-carboxamido)pyridine
Uniqueness
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and carboxamide groups allows for versatile chemical reactivity and the formation of stable coordination complexes. This makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C35H31N3O4 |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
2-N,6-N-bis(2-hydroxy-1,2-diphenylethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C35H31N3O4/c39-32(26-18-9-3-10-19-26)30(24-14-5-1-6-15-24)37-34(41)28-22-13-23-29(36-28)35(42)38-31(25-16-7-2-8-17-25)33(40)27-20-11-4-12-21-27/h1-23,30-33,39-40H,(H,37,41)(H,38,42) |
Clave InChI |
UCXZYZIJIGAQHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C4=CC=CC=C4)C(C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)






![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)

